7-Chloropyrido[4,3-d]pyrimidine
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Overview
Description
7-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a chlorine atom at the 7th position. This compound is part of the pyridopyrimidine family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine typically involves the diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in hydrochloric acid, followed by nitration and subsequent reactions with nucleophilic reagents . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, leading to the formation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can undergo intramolecular cyclization to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can also undergo Suzuki coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridopyrimidine derivative.
Scientific Research Applications
7-Chloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, it can modulate various cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Amino-4-chloropyrido[2,3-d]pyrimidine
Comparison: 7-Chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H4ClN3 |
---|---|
Molecular Weight |
165.58 g/mol |
IUPAC Name |
7-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H |
InChI Key |
LXVSEBITSJJZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NC=N2 |
Origin of Product |
United States |
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